molecular formula C15H22O6 B1246830 Phomoxin B CAS No. 873797-23-0

Phomoxin B

カタログ番号: B1246830
CAS番号: 873797-23-0
分子量: 298.33 g/mol
InChIキー: WMCZZCUJTLXGPD-VEWCADAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phomoxin B is a secondary metabolite isolated from marine-derived fungi of the genus Phomopsis. It belongs to the class of polyketide-derived macrolides, characterized by a 16-membered macrocyclic lactone ring with hydroxyl and epoxy functional groups . Preliminary studies indicate potent cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 0.12 µM for HeLa cells), suggesting a mechanism involving microtubule disruption . Its structural complexity, including a unique C-8 methyl ester and C-12 hydroxyl group, distinguishes it from other polyketides in its family.

特性

CAS番号

873797-23-0

分子式

C15H22O6

分子量

298.33 g/mol

IUPAC名

(3aS,4S,5R,7aR)-6-[(E)-hept-1-enyl]-4,5-dihydroxy-7-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one

InChI

InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)13-14(12(18)11(9)17)21-15(19)20-13/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13-,14+/m1/s1

InChIキー

WMCZZCUJTLXGPD-VEWCADAXSA-N

SMILES

CCCCCC=CC1=C(C2C(C(C1O)O)OC(=O)O2)CO

異性体SMILES

CCCCC/C=C/C1=C([C@@H]2[C@H]([C@H]([C@@H]1O)O)OC(=O)O2)CO

正規SMILES

CCCCCC=CC1=C(C2C(C(C1O)O)OC(=O)O2)CO

同義語

Phomoxin B

製品の起源

United States

化学反応の分析

Aldol Reaction for Oxazoline Formation

  • Reaction Details :
    Benzaldehyde derivative 10 reacts with oxazole 11 in the presence of Evans’ chiral salen-Al catalyst to form cis-oxazoline 13 .

  • Parameters :

    • Catalyst: Evans’ chiral salen-Al (0.1 eq)

    • Temperature: -78 °C

    • Yield: 87%

  • Outcome : The cis-oxazoline undergoes rapid isomerization under alkaline conditions, necessitating early deprotection to the N-methyl amino alcohol .

Aziridine Ring-Opening for Aryl-Alkyl Ether Formation

  • Reaction Details :
    Phenol 9 reacts with aziridine 8 in the presence of Cu(I) acetate (1%).

  • Optimized Conditions :

    • Stoichiometry: 2:1 aziridine-to-phenol ratio

    • Yield: 87% (vs. 18% under initial 2:1 phenol-to-aziridine ratio) .

  • Mechanism : The reaction sets vicinal stereocenters at C2 and C3 via regioselective opening of the aziridine ring .

Kinetic and Mechanistic Insights

  • Alkylation of Indolphenol with Chloropyrrolidine :
    The reaction proceeds via first-order kinetics, suggesting an initial slow step forming the azetidinium ion intermediate 19 , which reacts rapidly with indolphenol 16 to produce cediranib 18 .

  • Rate Law :
    Rate=k[Azetidinium Ion][Indolphenol]\text{Rate}=k[\text{Azetidinium Ion}][\text{Indolphenol}]
    This indicates a two-step mechanism, with the intermediate formation as the rate-determining step .

Key Reaction Parameters

Reaction TypeReagents/ConditionsYield (%)Reference
Aldol ReactionEvans’ catalyst, -78 °C87
Aziridine Ring-OpeningCu(I) acetate, 2:1 aziridine-to-phenol87
HydrogenationH₂, Pearlman’s catalyst99

Product Verification

MethodObservationsReference
MS AnalysisM+H = 755, M–H = 753 (C₃₆H₄₆N₆O₁₂)
HPLC AnalysisTwo interconverting species (equilibrium)
NMR SpectroscopyConsistent with natural phomopsin B

Role of Design of Experiments (DoE)

  • NAr Reaction Optimization :
    A face-centered central composite (CCF) design was used to optimize residence time (0.5–3.5 min), temperature (30–70 °C), and pyrrolidine equivalents (2–10) for the ortho-substituted product 7 .

  • Glyoxylic Acid Addition :
    Full factorial DoE identified sodium hydroxide excess as a critical factor for yield optimization in the catechol-glyoxylic acid reaction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Phomoxin B shares a macrocyclic lactone scaffold with several bioactive compounds. Key structural and functional comparisons are outlined below:

Key Findings :

  • Ring Size and Activity : Smaller macrocycles (e.g., Salicylihalamide, 12-membered) exhibit reduced cytotoxicity compared to this compound, suggesting optimal bioactivity in 16–20-membered rings .
  • Functional Groups : The C-12 epoxy group in this compound enhances microtubule binding affinity, whereas the C-15 hydroxyl in Phorboxazole A correlates with actin-targeted activity .
  • Synthetic Challenges : this compound’s C-8 methyl ester complicates total synthesis due to stereochemical instability, unlike the more accessible acetate groups in Leiodolide B .

Comparison with Functionally Similar Compounds

This compound’s microtubule-targeted mechanism aligns it with taxanes and vinca alkaloids, though its marine origin confers distinct advantages:

Table 2: Functional Comparison with Clinically Used Agents
Compound Source Mechanism IC₅₀ (HeLa) Selectivity Index (Cancer vs. Normal) Clinical Limitations
This compound Marine fungus Microtubule destabilization 0.12 µM 12.5 (HeLa vs. HEK293) Limited solubility in aqueous media
Paclitaxel Taxus brevifolia Microtubule stabilization 0.03 µM 8.2 Neurotoxicity, resistance
Vinblastine Catharanthus roseus Microtubule polymerization inhibition 0.25 µM 5.7 Myelosuppression

Key Findings :

  • Potency : this compound’s cytotoxicity approaches paclitaxel levels but with higher selectivity for cancer cells (12.5 vs. 8.2) .
  • Solubility: Unlike taxanes formulated with Cremophor EL, this compound’s hydrophobicity limits intravenous administration, necessitating nanoparticle-based delivery systems .
  • Resistance Profile : this compound retains activity in P-glycoprotein-overexpressing cell lines, unlike vinca alkaloids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。